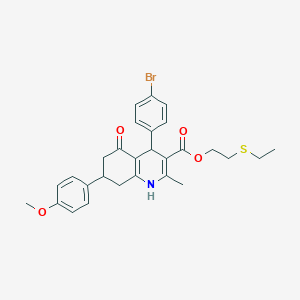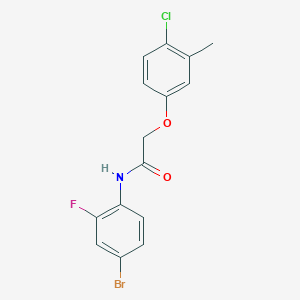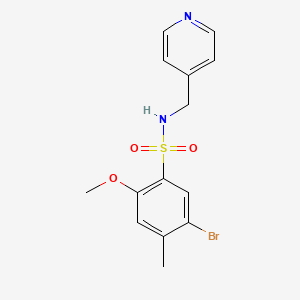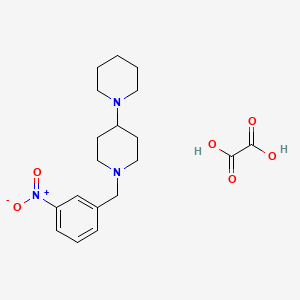
bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone, also known as MNPH, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline solid that has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone is not fully understood. However, it is believed that bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone may also inhibit the activity of enzymes that are important for cell division.
Biochemical and Physiological Effects:
bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone has been shown to have anti-cancer activity in vitro and in vivo. It has also been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi. However, the effects of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone on human health are not fully understood, and further research is needed.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone is a relatively inexpensive and easy-to-synthesize compound. It is also stable under normal laboratory conditions. However, bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone may be toxic to cells at high concentrations, and care should be taken when handling it.
Orientations Futures
There are several future directions for the study of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone. One area of research could be to investigate the potential use of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone as an anti-cancer agent in animal models. Another area of research could be to study the mechanism of action of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone in more detail, in order to better understand its effects on cells. Additionally, the development of new synthetic methods for bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone could lead to the discovery of new compounds with similar or improved properties.
Méthodes De Synthèse
The synthesis of bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone involves the reaction of bis(4-methoxyphenyl)methanone with 4-nitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone has been used in various scientific research applications, including as a ligand in metal complexes, as a reagent in analytical chemistry, and as a fluorescent probe for detecting metal ions. bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone has also been studied for its potential use as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[bis(4-methoxyphenyl)methylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-19-11-3-15(4-12-19)21(16-5-13-20(28-2)14-6-16)23-22-17-7-9-18(10-8-17)24(25)26/h3-14,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMDHMNILJZXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)methanone (4-nitrophenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-(benzylimino)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121084.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![3-fluoro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5121100.png)
![3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)

![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)



![N-(3-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5121155.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)
![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)